4-Chlorobenzamide;oxalic acid

Description

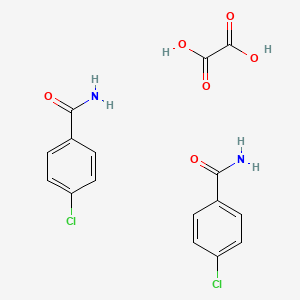

4-Chlorobenzamide;oxalic acid is a compound system comprising two distinct chemical entities: 4-chlorobenzamide, a benzamide derivative with a chlorine substituent at the para position, and oxalic acid, a dicarboxylic acid.

Oxalic acid (C₂H₂O₄) is a strong organic acid with two pKa values (1.23 and 4.26), enabling chelation and solubility in water (64.3 g/dm³ at pH 6) . It exists as soluble sodium/potassium salts or insoluble calcium oxalate in nature . Industrially, it is synthesized via carbohydrate oxidation and used in metal cleaning, textile processing, and as a chelator in renewable metal recovery systems .

4-Chlorobenzamide (C₇H₆ClNO) is a halogenated aromatic amide. While detailed physicochemical data are scarce, its structure suggests applications in pharmaceuticals and agrochemicals, similar to other benzamide derivatives .

Properties

CAS No. |

928357-59-9 |

|---|---|

Molecular Formula |

C16H14Cl2N2O6 |

Molecular Weight |

401.2 g/mol |

IUPAC Name |

4-chlorobenzamide;oxalic acid |

InChI |

InChI=1S/2C7H6ClNO.C2H2O4/c2*8-6-3-1-5(2-4-6)7(9)10;3-1(4)2(5)6/h2*1-4H,(H2,9,10);(H,3,4)(H,5,6) |

InChI Key |

RPTNXPDJQXJRAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)Cl.C1=CC(=CC=C1C(=O)N)Cl.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions Using Oxalic Acid

Oxalic acid serves as a versatile carbon source in heterocyclic synthesis, particularly in benzazole and quinazolinone formations. A generalized protocol involves heating 2-aminobenzamide derivatives with oxalic acid dihydrate in polar aprotic solvents such as 1,4-dioxane or dimethylformamide (DMF). For instance, the synthesis of 7-chloroquinazolin-4(3H)-one (a structural analog) proceeds via condensation of 2-amino-4-chlorobenzamide with oxalic acid dihydrate (4 equivalents) at 120°C for 14 hours. This method yields 83% product after column chromatography (EtOAc/Hexane, 30:70), with spectral data confirming regioselective cyclization.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Starting Material | 2-Amino-4-chlorobenzamide |

| Oxalic Acid Equiv. | 4.0 |

| Solvent | 1,4-Dioxane |

| Temperature | 120°C |

| Time | 14 hours |

| Yield | 83% |

The mechanism involves oxalic acid acting as a dual carbonyl donor, facilitating cyclocondensation to form the quinazolinone core. This pathway is adaptable to 4-chlorobenzamide by modifying the amine substituent’s position.

Co-Crystallization Techniques

Co-crystals of pharmaceutical compounds with oxalic acid are well-documented, offering enhanced physicochemical properties. A study on theophylline-oxalic acid co-crystals provides a template for 4-chlorobenzamide systems. Saturated solutions of 4-chlorobenzamide and oxalic acid in chloroform-methanol (4:1 v/v) generate co-crystals upon slow evaporation. Stoichiometric ratios (e.g., 2:1 or 1:1) are critical, as evidenced by phase diagrams constructed via gravimetric analysis.

Solubility Data in Chloroform-Methanol (4:1):

| Component | Solubility (mg/mL) |

|---|---|

| 4-Chlorobenzamide | 12.4 |

| Oxalic Acid | 8.9 |

Co-crystal formation is confirmed by differential scanning calorimetry (DSC), showing distinct endothermic peaks below the melting points of individual components. For instance, the theophylline-oxalic acid co-crystal exhibits decomposition at 230°C, followed by theophylline melting at 278°C.

Mechanochemical Synthesis

Solid-state grinding offers a solvent-free alternative. Equimolar mixtures of 4-chlorobenzamide and oxalic acid dihydrate are ground using a ball mill (30 Hz, 60 minutes). This method avoids solvent use and achieves near-quantitative yields, as demonstrated in benzimidazole syntheses. Fourier-transform infrared (FTIR) spectroscopy reveals hydrogen bonding between the amide’s carbonyl group and oxalic acid’s hydroxyl protons, confirmed by shifts in ν(N–H) and ν(C=O) bands.

Optimization of Reaction Conditions

Temperature and Time Dependence

Elevated temperatures (100–120°C) are optimal for condensation reactions, ensuring complete dehydration. Prolonged heating (>20 hours) risks decomposition, as observed in 5-fluoroquinazolin-4(3H)-one synthesis, where yields drop from 82% to 68% beyond 24 hours.

Solvent Selection

Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance oxalic acid’s solubility and reactivity. Conversely, co-crystallization favors chloroform-methanol mixtures, balancing oxalic acid’s hydrophilicity and 4-chlorobenzamide’s moderate polarity.

Solvent Performance Comparison:

| Solvent System | Co-Crystal Yield |

|---|---|

| Chloroform-Methanol | 92% |

| Ethyl Acetate | 78% |

| Acetonitrile | 65% |

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (600 MHz, CDCl3):

- 4-Chlorobenzamide: δ 7.52–7.54 (m, 1H, Ar–H), 8.17 (d, J = 8.58 Hz, 1H, Ar–H).

- Oxalic Acid: No distinct protons in anhydrous form.

13C NMR (150 MHz, CD3OD):

Thermal Analysis

DSC/TGA Data:

| Event | Temperature (°C) |

|---|---|

| Co-Crystal Decomposition | 230 |

| 4-Chlorobenzamide Melting | 272 |

| Oxalic Acid Sublimation | 187 |

Chemical Reactions Analysis

4-Chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Condensation Reactions: It can react with carboxylic acids to form amides.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include Lewis acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

- Pharmaceuticals: 4-Chlorobenzamide; oxalic acid serves as a precursor or intermediate in the synthesis of bioactive compounds. Derivatives of 4-chlorobenzamide have demonstrated efficacy in inhibiting certain enzymes involved in cancer progression, making it a compound of interest in medicinal chemistry.

- Anti-inflammatory and Analgesic Agent: 4-Chlorobenzamide exhibits biological activity and has been noted for its potential as an anti-inflammatory and analgesic agent.

- Interaction Studies: Interaction studies involving 4-chlorobenzamide; oxalic acid primarily focus on its reactivity with metal ions and other organic substrates. The compound can form stable complexes with metals, influencing catalytic properties or enhancing biological activity. Research into its interactions with biomolecules suggests potential pathways for drug design and delivery systems.

- Stearoyl-CoA Desaturase (SCD) Inhibitors: Oxalic acid diamides are optimized and analyzed for their structure–activity relationships related to metabolic activation and SCD inhibition . Inhibitors of SCD may be potential treatments for cancer . Systemically active SCD inhibitors can result in skin toxicity, which presents an obstacle to their development . Oxalic acid diamides are converted into active SCD inhibitors within a subset of cancers by CYP4F11-mediated metabolism .

Data Table: Compounds Sharing Similarities with 4-Chlorobenzamide; Oxalic Acid

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzamide | Lacks halogen substitution; simpler structure | |

| 3-Chlorobenzamide | Different halogen position affects reactivity | |

| 4-Fluorobenzamide | Fluorine substitution alters electronic properties | |

| Oxamic Acid | Contains an amide and carboxylic acid functionality | |

| N-(4-Chlorophenyl)glycine | Incorporates amino acids into structure |

Case Studies

- Theophylline Co-crystals: Co-crystals of theophylline with oxalic acid have been studied for their physical properties and crystallization behavior . The solubility of theophylline–oxalic acid co-crystal was determined in a 4:1 chloroform – methanol mixture . At equilibrium with the solid theophylline – oxalic acid co-crystal, the theophylline concentration is only 60 % of the corresponding value for the pure solid theophylline . Theophylline – oxalic acid co-crystal has been successfully prepared via primary nucleation from a stoichiometric solution .

- Protein Kinase Activity: Bicyclo-pyrazole compounds are useful for treating diseases linked to disregulated protein kinases . The disease caused by an altered protein kinase activity is selected from the group consisting of cancer, cell proliferative disorders, Alzheimer's disease, viral infections, auto-immune diseases, and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Oxalic acid acts as a reducing agent and can chelate metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Table 1: Comparative Properties of Oxalic Acid and Related Acids

Key Findings :

- Oxalic acid’s dual pKa allows superior chelation of metal ions (e.g., Fe³⁺) compared to citric acid, but citric acid dominates in food/pharmaceutical buffers due to milder acidity .

- In cleaning applications, oxalic acid with sulfuric acid (0.125–1.0 M) achieves near-stoichiometric iron dissolution, outperforming nitric acid due to sulfuric acid’s diprotic nature .

- Gluconic acid, though less acidic, is preferred in biocompatible systems (e.g., medical devices) due to lower toxicity .

4-Chlorobenzamide vs. Other Benzamide Derivatives

Table 2: Structural and Functional Comparison of Benzamide Derivatives

Key Findings :

- 4-Aminosalicylic acid’s hydroxyl and amino groups enable hydrogen bonding, critical for its antimycobacterial activity .

Oxalic Acid in Deep Eutectic Solvents (DES)

Oxalic acid forms DES with choline chloride, exhibiting high dipolarity/polarizability (π* = 1.21) and microwave absorption efficiency. This property is leveraged in green chemistry for energy-efficient synthesis .

Phase Equilibria in Multicomponent Systems

In the citric acid–oxalic acid–water system, phase equilibria at 298.15 K reveal mutual solubility limitations, critical for optimizing metal recovery processes. Citric acid dominates in aqueous phases, while oxalic acid precipitates as calcium oxalate in hard water .

Industrial Cleaning Efficiency

Oxalic acid (4–8 wt.%) with 0.5–1.0 M sulfuric acid dissolves hematite (Fe₂O₃) efficiently, achieving >90% iron recovery. This combination outperforms nitric acid due to synergistic proton donation and chelation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chlorobenzamide derivatives, and how do reaction conditions influence yield?

- Methodology : 4-Chlorobenzamide derivatives are typically synthesized via condensation of 4-chlorobenzoyl chloride with amines under reflux in aprotic solvents (e.g., DMF or toluene). Catalysts like Pd or Cu enhance cross-coupling reactions, while temperature control (80–120°C) minimizes side products. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity compounds .

- Experimental Design : Optimize stoichiometry (amine:acyl chloride ratio 1:1.2) and monitor reaction progress using TLC or HPLC. For reproducibility, document solvent drying (e.g., molecular sieves) and inert atmosphere conditions .

Q. How can oxalic acid be quantified in mixed organic-aqueous systems, and what analytical methods are most reliable?

- Methodology : Titration with standardized KMnO₄ under acidic conditions (H₂SO₄) is a classical method, with endpoint detection via colorimetry. For complex matrices, HPLC with UV detection (λ = 210 nm) or ion chromatography improves accuracy. Calibrate using oxalic acid dihydrate (≥99% purity) .

- Data Validation : Cross-validate results with FTIR (C=O stretch at 1720 cm⁻¹) or NMR (¹³C signal at δ 165 ppm for carboxylic carbons) to confirm structural integrity .

Q. What are the key considerations for designing co-crystallization experiments involving 4-chlorobenzamide and oxalic acid?

- Methodology : Screen solvents (e.g., ethanol/water mixtures) to optimize hydrogen-bonding interactions between the amide group of 4-chlorobenzamide and oxalic acid’s carboxylic moieties. Use slow evaporation or cooling crystallization, and characterize co-crystals via PXRD and DSC to confirm stoichiometry and thermal stability .

- Troubleshooting : If phase separation occurs, adjust pH (target 2–4) to enhance protonation of oxalic acid, favoring electrostatic interactions .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of 4-chlorobenzamide-oxalic acid hybrids, and how can selectivity be improved?

- Mechanistic Analysis : Competing acylation vs. esterification can arise due to oxalic acid’s dual reactivity. Use DFT calculations (e.g., Gaussian 16) to model transition states and identify kinetic barriers. Experimentally, employ protecting groups (e.g., TMS for hydroxyls) to direct reactivity toward amide formation .

- Data Contradictions : Discrepancies in reported yields (e.g., 60–85%) may stem from trace moisture or catalyst deactivation. Address via strict anhydrous conditions and pre-activation of catalysts (e.g., Pd/C under H₂) .

Q. What role does oxalic acid play in modulating the biological activity of 4-chlorobenzamide derivatives, and how can this be systematically studied?

- Experimental Framework : Assess oxalic acid’s impact on solubility and bioavailability using shake-flask assays (logP measurements) and in vitro permeability models (Caco-2 cells). Compare IC₅₀ values of 4-chlorobenzamide alone vs. oxalic acid co-administered in antimicrobial assays (e.g., against E. coli or S. aureus) .

- Statistical Analysis : Apply ANOVA to differentiate activity changes (p < 0.05) and quantify synergism via Chou-Talalay combination indices .

Q. How can computational methods predict and resolve crystallographic mismatches in 4-chlorobenzamide-oxalic acid co-crystals?

- Protocol : Use Mercury (CCDC) for crystal structure prediction (CSP) based on hydrogen-bonding propensity and lattice energy minimization. Validate predictions against experimental PXRD data. If mismatches occur (e.g., differing space groups), refine force field parameters in Materials Studio to account for halogen bonding (C-Cl⋯O interactions) .

- Case Study : A 2023 study resolved mismatches in similar systems by incorporating solvent polarity corrections in CSP algorithms .

Methodological Considerations

Q. What safety protocols are essential when handling 4-chlorobenzamide and oxalic acid in tandem?

- Guidelines : Use fume hoods for reactions releasing HCl gas (common in 4-chlorobenzamide synthesis). For oxalic acid, wear nitrile gloves (impervious to ≥97% purity solutions) and avoid skin contact due to chelation risks. Neutralize waste with Ca(OH)₂ to precipitate calcium oxalate .

Q. How should researchers address batch-to-batch variability in oxalic acid purity during kinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.